6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid 6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742619
InChI: InChI=1S/C20H21NO4/c22-19(14-6-1-2-7-15(14)20(23)24)21-12-9-10-18-16(11-12)13-5-3-4-8-17(13)25-18/h1-2,9-11,14-15H,3-8H2,(H,21,22)(H,23,24)
SMILES: C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4CC=CCC4C(=O)O
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

CAS No.:

Cat. No.: VC0742619

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid -

Specification

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name 6-(6,7,8,9-tetrahydrodibenzofuran-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C20H21NO4/c22-19(14-6-1-2-7-15(14)20(23)24)21-12-9-10-18-16(11-12)13-5-3-4-8-17(13)25-18/h1-2,9-11,14-15H,3-8H2,(H,21,22)(H,23,24)
Standard InChI Key VLLLKBSANCJDDA-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4CC=CCC4C(=O)O
Canonical SMILES C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4CC=CCC4C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator